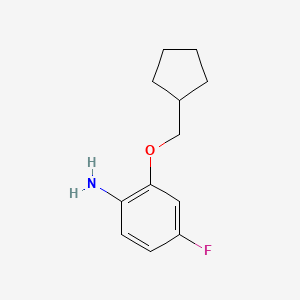
2-(Cyclopentylmethoxy)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylmethoxy)-4-fluoroaniline is an organic compound that features a cyclopentylmethoxy group and a fluoroaniline moiety This compound is of interest due to its unique chemical structure, which combines the properties of cyclopentane, methoxy, and fluoroaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)-4-fluoroaniline typically involves the following steps:
Formation of Cyclopentylmethanol: Cyclopentylmethanol can be synthesized by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Methoxylation: Cyclopentylmethanol is then reacted with methanol in the presence of an acid catalyst to form cyclopentylmethoxy.
Nitration and Reduction: The aromatic ring of aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline. The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Fluorination: The amino group is then selectively fluorinated using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopentylmethoxy)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoroaniline moiety to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different substituents replacing the fluoro group.
Aplicaciones Científicas De Investigación
2-(Cyclopentylmethoxy)-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylmethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The cyclopentylmethoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopentylmethoxy)-4-chloroaniline: Similar structure but with a chloro group instead of a fluoro group.
2-(Cyclopentylmethoxy)-4-bromoaniline: Similar structure but with a bromo group instead of a fluoro group.
2-(Cyclopentylmethoxy)-4-iodoaniline: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
2-(Cyclopentylmethoxy)-4-fluoroaniline is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
2-(cyclopentylmethoxy)-4-fluoroaniline |
InChI |
InChI=1S/C12H16FNO/c13-10-5-6-11(14)12(7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 |
Clave InChI |
UBGNLNNGEZICFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2=C(C=CC(=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



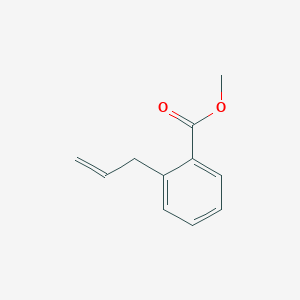
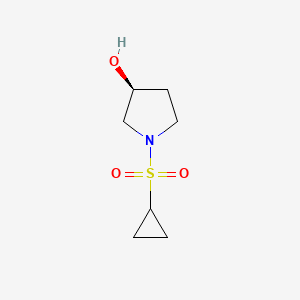


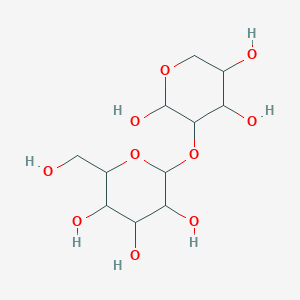
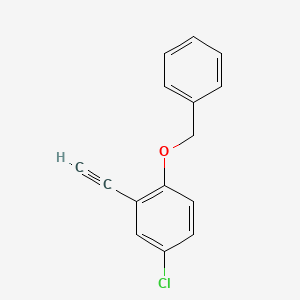
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

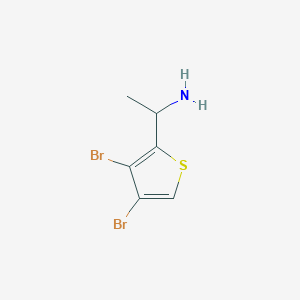
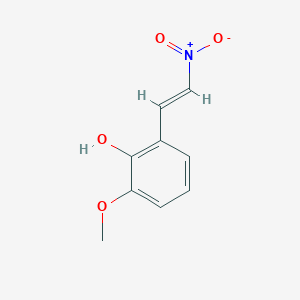

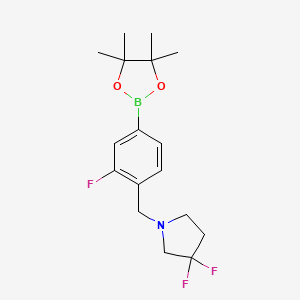
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
